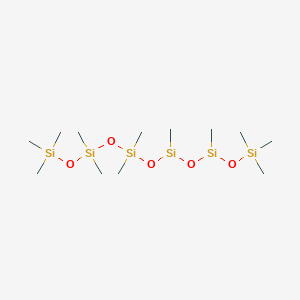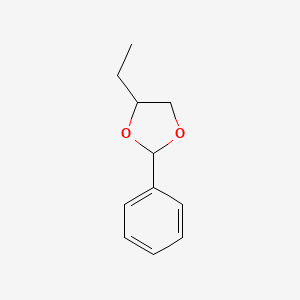
1,3-Dioxolane, 4-ethyl-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane, 4-ethyl-2-phenyl- is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals, which are cyclic ethers with two oxygen atoms in a five-membered ring. This compound is characterized by the presence of an ethyl group at the 4-position and a phenyl group at the 2-position of the dioxolane ring. It is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
1,3-Dioxolane, 4-ethyl-2-phenyl- can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction typically involves the use of a Brönsted or Lewis acid catalyst. For example, the preparation of 1,3-dioxolane can be achieved by reacting 1,2-diol with acetone under acidic conditions . Industrial production methods often involve the continuous removal of water from the reaction mixture using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the formation of the desired product .
Analyse Chemischer Reaktionen
1,3-Dioxolane, 4-ethyl-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate (KMnO₄) for oxidation, lithium aluminium hydride (LiAlH₄) for reduction, and alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can lead to the formation of carboxylic acids, while reduction with LiAlH₄ can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane, 4-ethyl-2-phenyl- has a wide range of scientific research applications. In chemistry, it is used as a protecting group for carbonyl compounds, allowing selective reactions to occur without affecting the protected functional group In biology, it can be used as a building block for the synthesis of biologically active moleculesIn industry, it is used in the synthesis of polymers, rubber goods, and paint-and-lacquer materials .
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane, 4-ethyl-2-phenyl- involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring with two oxygen atoms, which can effectively protect the carbonyl group from unwanted reactions . The molecular targets and pathways involved in its action depend on the specific application and the nature of the compounds it interacts with.
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolane, 4-ethyl-2-phenyl- can be compared with other similar compounds such as 1,3-dioxane and 1,2-dioxolane. While 1,3-dioxane has a six-membered ring with two oxygen atoms, 1,2-dioxolane has a five-membered ring with adjacent oxygen atoms . The unique structure of 1,3-Dioxolane, 4-ethyl-2-phenyl- provides it with specific properties and reactivity that distinguish it from these similar compounds .
Eigenschaften
CAS-Nummer |
176444-66-9 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
4-ethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
InChI-Schlüssel |
KTFCOAMFYXAAHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1COC(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


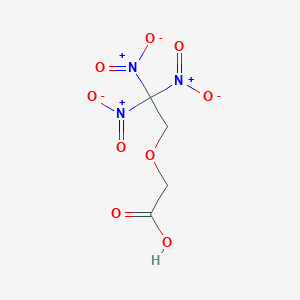
![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)

![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
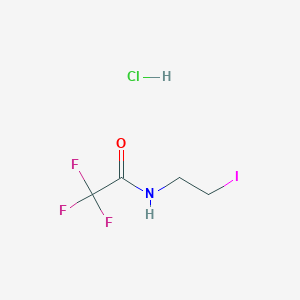
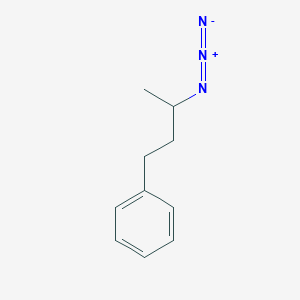
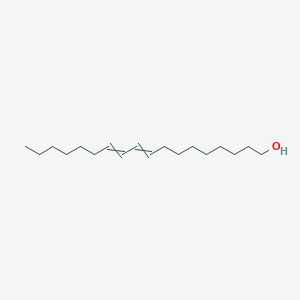
![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
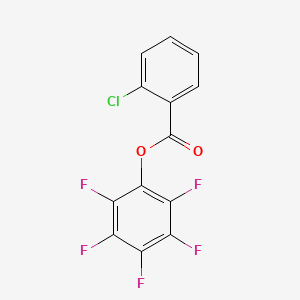
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)
![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
